Butane-1-d(9ci)

Catalog No.
S14310980
CAS No.
M.F
C4H10
M. Wt
59.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane-1-d(9ci)

Product Name

Butane-1-d(9ci)

IUPAC Name

1-deuteriobutane

Molecular Formula

C4H10

Molecular Weight

59.13 g/mol

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D

InChI Key

IJDNQMDRQITEOD-MICDWDOJSA-N

Canonical SMILES

CCCC

Isomeric SMILES

[2H]CCCC

Butane-1-d(9ci), also known as (1-2H₁)Butane, is a deuterated form of butane with the molecular formula C₄H₉D. The presence of deuterium instead of hydrogen alters its physical and chemical properties, making it useful in various scientific applications, particularly in studies involving isotopic labeling. This compound is a colorless liquid that is flammable and miscible with organic solvents. Its molecular weight is approximately 59.13 g/mol, and it features a boiling point of around 0 °C and a melting point of -138 °C .

Typical of alkanes, including:

  • Substitution Reactions: Due to the presence of deuterium, reactions such as halogenation may proceed differently compared to regular butane, often leading to kinetic isotope effects.
  • Combustion: When burned, it reacts with oxygen to produce carbon dioxide and water, releasing energy.
  • Reforming Reactions: It can undergo reforming to produce alkenes or other hydrocarbons under catalytic conditions.

The unique isotopic composition allows for the tracing of reaction pathways and mechanisms in organic chemistry .

Butane-1-d(9ci) can be synthesized through several methods:

  • Hydrogenation of Deuterated Precursors: Starting from deuterated ethylene or propylene, followed by hydrogenation in the presence of deuterium gas.
  • Isotopic Exchange Reactions: Reacting regular butane with deuterated reagents under specific conditions can lead to the incorporation of deuterium.
  • Deuterated Alkyl Halides: The reaction of deuterated alkyl halides with nucleophiles can yield Butane-1-d(9ci) through substitution reactions .

Butane-1-d(9ci) is primarily used in:

  • Nuclear Magnetic Resonance Spectroscopy: As a solvent or internal standard due to its distinct NMR signals caused by deuterium.
  • Isotope Labeling Studies: Useful in tracking metabolic pathways and reaction mechanisms in biochemical research.
  • Pharmaceutical Research: Investigating drug metabolism and pharmacodynamics where isotopic effects can provide insights into drug behavior in biological systems .

Interaction studies involving Butane-1-d(9ci) focus on its behavior in various chemical environments:

  • Enzyme Kinetics: The presence of deuterium can affect reaction rates and mechanisms, providing insights into enzyme-substrate interactions.
  • Metabolic Pathways: Tracking how this compound is metabolized differently from non-deuterated butane can reveal important information about metabolic processes.

Such studies are crucial for understanding the implications of isotopic substitution in biological systems .

Several compounds are structurally similar to Butane-1-d(9ci). Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
ButaneC₄H₁₀Standard alkane; no isotopic substitution
2-ButeneC₄H₈Unsaturated; presents different reactivity
ButanolC₄H₁₀OAlcohol functional group; polar properties
n-ButylamineC₄H₁₁NAmine functional group; basic properties
Butane-2-d(9ci)C₄H₉DAnother deuterated variant; different position of deuterium

The uniqueness of Butane-1-d(9ci) lies in its specific isotopic labeling at the first carbon atom, which allows for distinct applications in research that require precise tracking of molecular interactions and transformations .

XLogP3

2.9

Exact Mass

59.084527065 g/mol

Monoisotopic Mass

59.084527065 g/mol

Heavy Atom Count

4

Dates

Modify: 2024-08-10

Explore Compound Types